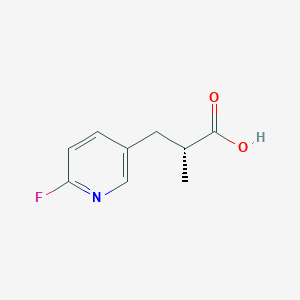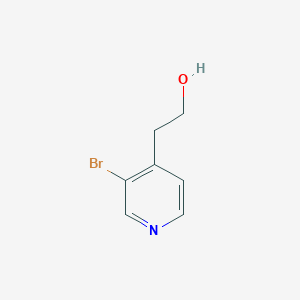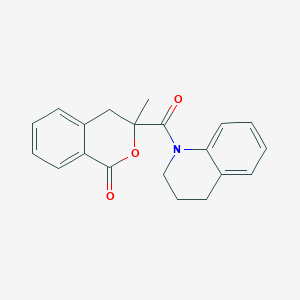
3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one is an intriguing chemical compound with a complex structure that combines multiple functional groups. Its unique configuration offers a diverse range of applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : To synthesize 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one, multiple pathways can be employed. A common synthetic route involves the reaction of 3,4-dihydroquinoline derivatives with isochromanone derivatives under catalytic conditions. Key steps include:
Formation of 3,4-Dihydroquinoline: : This involves the cyclization of aniline derivatives with aldehydes in the presence of acid catalysts.
Coupling Reaction: : The 3,4-dihydroquinoline undergoes a coupling reaction with isochromanone using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods: : Industrial-scale production involves similar synthetic routes but with optimizations for yield and cost-effectiveness. Continuous flow reactions and the use of robust catalytic systems ensure high efficiency and scalability.
Types of Reactions
Oxidation: : This compound can undergo oxidation to form quinolone derivatives.
Reduction: : Reduction reactions can convert the compound into various reduced forms, modifying its functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Reagents like halogens (Cl2, Br2) and nucleophiles (amine, thiol groups) are frequently used.
Major Products
Oxidized quinolone derivatives.
Reduced forms with altered functional groups.
Substituted compounds with varied functionalities.
Chemistry
Catalysis: : The compound’s unique structure allows it to serve as a ligand in catalysis.
Material Science: : It is used in the synthesis of novel materials with specific properties.
Biology
Biological Probes: : Its derivatives are employed as probes in biochemical assays.
Drug Design: : The compound is a potential scaffold for drug molecules targeting specific biological pathways.
Medicine
Therapeutics: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Fine Chemicals: : Used in the production of fine chemicals due to its reactivity and functional versatility.
Polymers: : Incorporated into polymer synthesis for enhanced material properties.
Mechanism of Action
The compound’s mechanism of action depends on its application. In biological systems, it interacts with molecular targets such as enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzymatic activities and disruption of cellular signaling.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one exhibits distinct reactivity and stability, attributed to its unique structural elements.
Similar Compounds
Quinoline derivatives: : Share the quinoline core but differ in additional substituents.
Isochromanone derivatives: : Similar backbone but varying side chains.
This synthesis of information reveals how this compound stands out due to its multifunctionality and broad application spectrum. There you go! Anything I can dive deeper into?
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-methyl-4H-isochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(13-15-8-2-4-10-16(15)18(22)24-20)19(23)21-12-6-9-14-7-3-5-11-17(14)21/h2-5,7-8,10-11H,6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKZHNZCSXOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2501022.png)
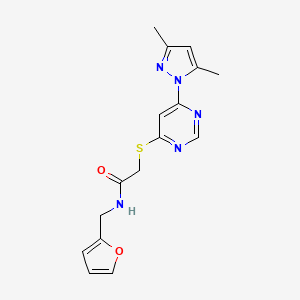
![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-diazepane](/img/structure/B2501025.png)
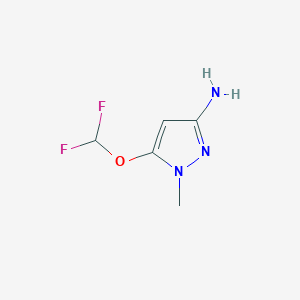
![2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2501028.png)
![5-((4-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501033.png)


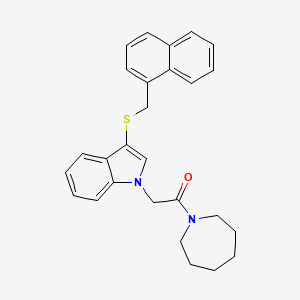
![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)
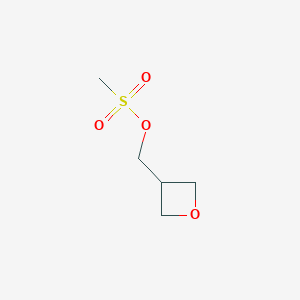
![(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone](/img/structure/B2501042.png)
